3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid
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Overview
Description
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid is a complex organic compound that features a thiazole ring, an amino group, and a benzoic acid moiety
Mechanism of Action
Target of Action
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid, also known as 3-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid, primarily targets enzymes involved in bacterial cell wall synthesis. This compound specifically inhibits the activity of penicillin-binding proteins (PBPs), which are crucial for the cross-linking of the peptidoglycan layer in bacterial cell walls. By binding to these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
This compound affects the peptidoglycan biosynthesis pathway. By inhibiting penicillin-binding proteins, the compound prevents the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall strength and rigidity. This disruption in the peptidoglycan layer compromises the bacterial cell’s structural integrity, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in body tissues and fluids, including the cerebrospinal fluid. Metabolism occurs primarily in the liver, where it undergoes hydrolysis and conjugation. The compound and its metabolites are excreted mainly through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This bactericidal effect is particularly effective against actively dividing bacteria, as the disruption of cell wall synthesis is most detrimental during cell division .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most stable in a neutral to slightly acidic pH range and can be degraded by extreme pH conditions. High temperatures may also reduce its stability and efficacy. Additionally, the presence of beta-lactamase-producing bacteria can inactivate the compound, necessitating the use of beta-lactamase inhibitors in combination therapy .
Biochemical Analysis
Biochemical Properties
The 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of thiourea with α-haloketones to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Shares the thiazole ring but lacks the benzoic acid moiety.
Sulfonamides: Contain similar functional groups but differ in their overall structure.
Benzothiazoles: Similar structure but with different substituents on the thiazole ring
Uniqueness
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid is unique due to its combination of the thiazole ring, amino group, and benzoic acid moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-2-6(4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYURJIQVAFAOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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